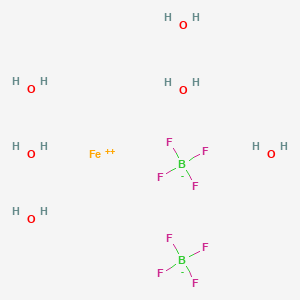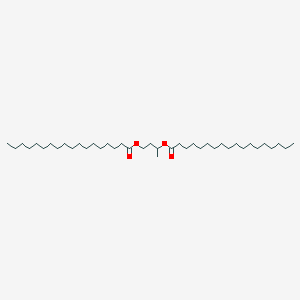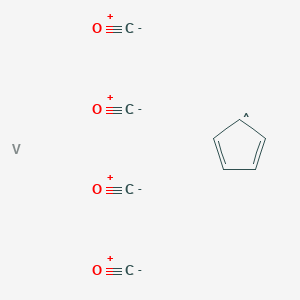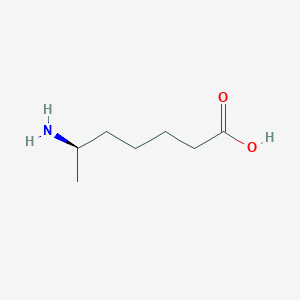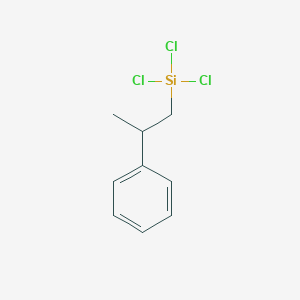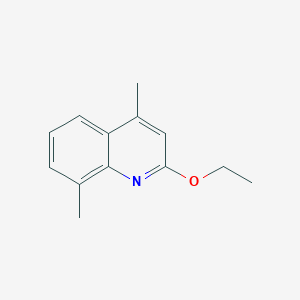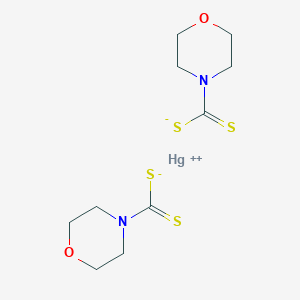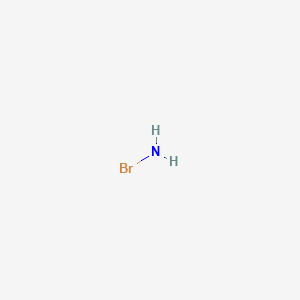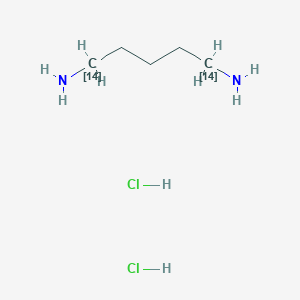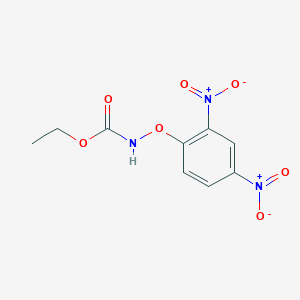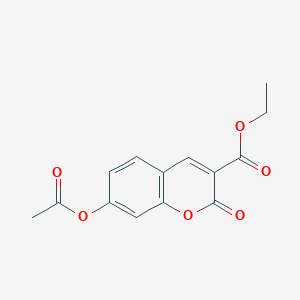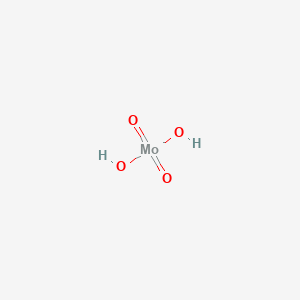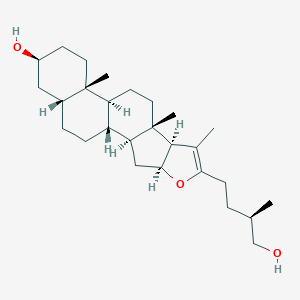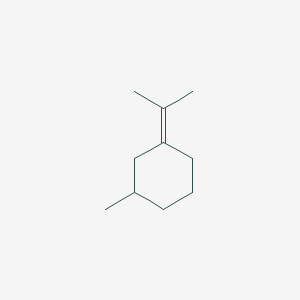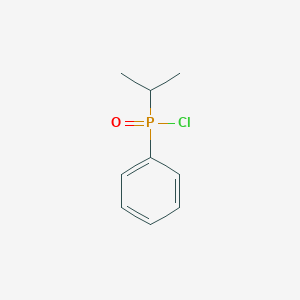
Phenyl(propan-2-yl)phosphinic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(propan-2-yl)phosphinic chloride, also known as PPCl, is a chemical compound that has been widely used in scientific research. It is a phosphinic acid derivative that has been synthesized through various methods. PPCl has been shown to have a wide range of applications in scientific research due to its unique properties.
作用机制
Phenyl(propan-2-yl)phosphinic chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various physiological effects. Phenyl(propan-2-yl)phosphinic chloride has also been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase and carboxylesterase.
生化和生理效应
Phenyl(propan-2-yl)phosphinic chloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Phenyl(propan-2-yl)phosphinic chloride has also been shown to have antiviral properties, inhibiting the replication of various viruses. In addition, Phenyl(propan-2-yl)phosphinic chloride has been shown to have antitumor properties, inhibiting the growth of various cancer cells.
实验室实验的优点和局限性
Phenyl(propan-2-yl)phosphinic chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been shown to have a wide range of applications in scientific research. However, Phenyl(propan-2-yl)phosphinic chloride also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action can be complex, requiring further research to fully understand its effects.
未来方向
There are several future directions for research on Phenyl(propan-2-yl)phosphinic chloride. One area of research is the development of novel drugs based on Phenyl(propan-2-yl)phosphinic chloride. Another area of research is the study of its mechanism of action, which could lead to a better understanding of its effects and potential applications. Additionally, further research on the synthesis of Phenyl(propan-2-yl)phosphinic chloride could lead to more efficient and cost-effective methods of production.
合成方法
Phenyl(propan-2-yl)phosphinic chloride has been synthesized through various methods, including the reaction of phosphorus trichloride with isopropylbenzene in the presence of a catalyst, and the reaction of phosphorus trichloride with isopropylbenzene and a nucleophile. The latter method has been shown to be more efficient and has been widely used in the synthesis of Phenyl(propan-2-yl)phosphinic chloride.
科学研究应用
Phenyl(propan-2-yl)phosphinic chloride has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of organophosphorus compounds, and as a catalyst for various reactions. Phenyl(propan-2-yl)phosphinic chloride has also been used in the synthesis of novel drugs and as a tool for drug discovery. It has been shown to have antimicrobial, antiviral, and antitumor properties, making it a promising candidate for drug development.
属性
CAS 编号 |
13213-43-9 |
|---|---|
产品名称 |
Phenyl(propan-2-yl)phosphinic chloride |
分子式 |
C9H12ClOP |
分子量 |
202.62 g/mol |
IUPAC 名称 |
[chloro(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI 键 |
MJRQEECLCDXNNN-UHFFFAOYSA-N |
SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
规范 SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



